molecular formula C18H26ClNO4 B14445085 Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride CAS No. 78219-27-9

Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride

Katalognummer: B14445085
CAS-Nummer: 78219-27-9
Molekulargewicht: 355.9 g/mol
InChI-Schlüssel: BMWBNTMIJILGSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride is a synthetic organic compound It is a derivative of benzoic acid and piperidine, featuring ester and hydrochloride functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride typically involves the esterification of benzoic acid with 1-propyl-3-carbethoxy-4-piperidyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The piperidyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidyl esters.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which may interact with various enzymes and receptors in biological systems. The piperidyl group can modulate the activity of neurotransmitter receptors, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester: Lacks the hydrochloride group.

    Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl amide: Contains an amide group instead of an ester group.

    Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ether: Contains an ether group instead of an ester group.

Uniqueness

Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its analogs.

Eigenschaften

CAS-Nummer

78219-27-9

Molekularformel

C18H26ClNO4

Molekulargewicht

355.9 g/mol

IUPAC-Name

ethyl 4-benzoyloxy-1-propylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C18H25NO4.ClH/c1-3-11-19-12-10-16(15(13-19)18(21)22-4-2)23-17(20)14-8-6-5-7-9-14;/h5-9,15-16H,3-4,10-13H2,1-2H3;1H

InChI-Schlüssel

BMWBNTMIJILGSI-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CCC(C(C1)C(=O)OCC)OC(=O)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.